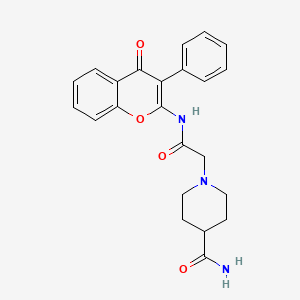

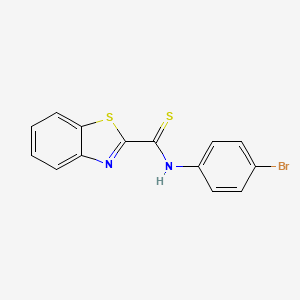

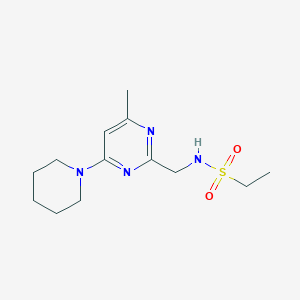

![molecular formula C13H10N2O2S B2554195 2-[(E)-[(4-羟基-3-甲氧基苯基)亚甲基]氨基]噻吩-3-甲腈 CAS No. 343375-00-8](/img/structure/B2554195.png)

2-[(E)-[(4-羟基-3-甲氧基苯基)亚甲基]氨基]噻吩-3-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds to "2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile" has been explored in the context of developing inhibitors for Src kinase activity. In one study, the synthesis of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles was reported, where the substituents on the C-2 phenyl and C-7 phenylamino groups were modified to establish structure-activity relationships. It was found that derivatives with various aminomethyl and aminoethyl substituents on the para position of the C-2 phenyl group retained activity, while direct attachment of an amino group led to decreased activity. Notably, replacing the C-2 phenyl group with a 3,5-substituted thiophene improved Src inhibitory activity, indicating that the thiophene moiety plays a crucial role in the activity of these compounds .

Molecular Structure Analysis

The molecular structure of these compounds significantly influences their biological activity. For instance, the presence of a 2,4-dichloro-5-methoxyphenylamino group at C-7 provided superior inhibition of Src enzymatic activity. This suggests that specific structural features are critical for the interaction with the kinase and its subsequent inhibition. The study implies that the electronic and steric properties of the substituents can modulate the activity of the compounds, which is a key consideration in the design of new inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the synthesis likely involves steps such as aromatic substitution, condensation, and possibly cyclization reactions to form the thieno[3,2-b]pyridine core. The specific reactions used to introduce various substituents would be critical in determining the final activity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectral analysis, fluorescence emission, and absorption measurements in various solvents. These studies are essential to understand the photophysical and solvatochromic properties of the compounds. For example, the dipole moment changes in the ground and excited states of the derivatives were investigated, and the effect of solvent polarity on the spectral behavior of the molecules was examined using Lippert–Mataga plots. The position of the Stokes shifts was found to depend on specific solute-solvent interactions, which are crucial in the electronic excitation of the molecules. Additionally, a relationship between fluorescence quantum efficiencies and calculated HOMO and LUMO energies by DFT calculations was examined, along with electrochemical properties using cyclic voltammetry .

科学研究应用

合成和抗菌活性

- 已合成源自噻吩-腈化合物的 novel Schiff 碱,并评估其抗菌活性。包括指定化合物的近似衍生物在内的这些化合物对各种病原体表现出优异的抗菌活性,表明它们作为开发新型抗菌剂的先导物的潜力 (Puthran 等人,2019).

结构分析和电化学性质

已对相关的噻吩-腈化合物的衍生物进行 X 射线晶体学结构分析。这些研究提供了对分子结构的详细见解,促进了对其反应性和与生物靶标相互作用的更深入理解。例如,已分析与指定化合物结构相似的化合物,以了解其晶体堆积和氢键相互作用 (Ganapathy 等人,2015).

已研究了包括指定化合物衍生物在内的噻吩基亚胺化合物的电化学和光物理性质。这些研究对于开发在电子设备和传感器中具有潜在应用的材料至关重要 (Yildiz 等人,2017).

缓蚀

- 对与噻吩-腈化合物结构相关的喹啉衍生物的计算研究探索了它们的缓蚀性能。此类研究对于识别可保护金属免受腐蚀的新材料至关重要,在包括建筑和制造在内的各个行业中都有应用 (Erdoğan 等人,2017).

生物活性

- 已评估噻吩-腈的衍生物的抗真菌活性,展示了该化合物作为开发抗真菌剂的基础的潜力。这项研究表明该化合物在制药领域的应用,特别是在解决真菌感染方面 (Scotti 等人,2012).

安全和危害

未来方向

The compound and its metal complexes have been studied for their β-glucuronidase enzyme inhibition properties. The metal complexes were found to be more active than the parent ligand and even the standard drug. This suggests that zinc-based metallodrugs could be developed for the treatment of diseases associated with the β-glucuronidase enzyme .

属性

IUPAC Name |

2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-17-12-6-9(2-3-11(12)16)8-15-13-10(7-14)4-5-18-13/h2-6,8,16H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPOPCUDUZQBMH-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NC2=C(C=CS2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/C2=C(C=CS2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

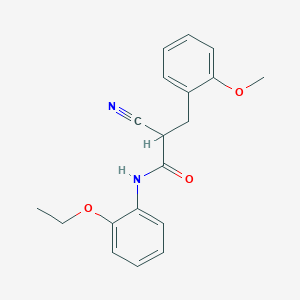

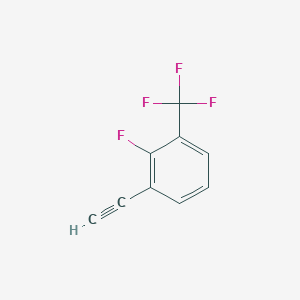

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

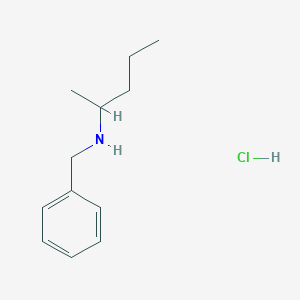

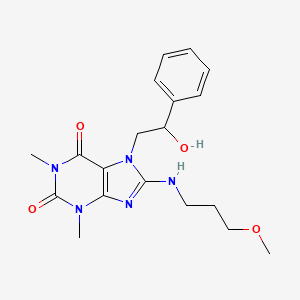

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)

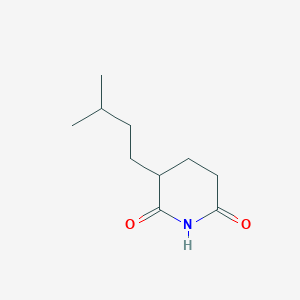

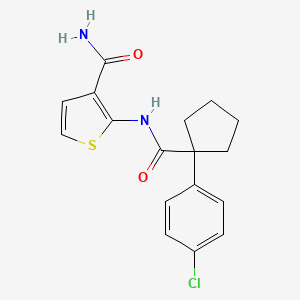

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)